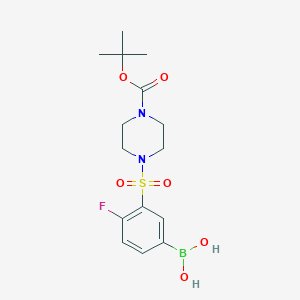
3-Bromo-2,4-dichlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd, 2nd, and 4th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dichlorobenzaldehyde typically involves the bromination of 2,4-dichlorobenzaldehyde. This can be achieved through the following steps:
Starting Material: 2,4-Dichlorobenzaldehyde.
Bromination Reaction: The bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Reaction Conditions: The reaction is usually conducted in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2,4-dichlorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 3-amino-2,4-dichlorobenzaldehyde or 3-alkoxy-2,4-dichlorobenzaldehyde.
Oxidation Product: 3-Bromo-2,4-dichlorobenzoic acid.
Reduction Product: 3-Bromo-2,4-dichlorobenzyl alcohol.
Applications De Recherche Scientifique
3-Bromo-2,4-dichlorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is employed in studies investigating the effects of halogenated benzaldehydes on biological systems.
Mécanisme D'action
The mechanism by which 3-Bromo-2,4-dichlorobenzaldehyde exerts its effects depends on its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect pathways related to oxidative stress, apoptosis, or signal transduction, depending on the context of its use.
Comparaison Avec Des Composés Similaires
2,4-Dichlorobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-chlorobenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity and applications.
2,4,6-Trichlorobenzaldehyde: Contains an additional chlorine atom, which can influence its chemical behavior and applications.
Uniqueness: 3-Bromo-2,4-dichlorobenzaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which confer distinct reactivity and potential for diverse applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
3-bromo-2,4-dichlorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAPYROPARINOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-Formyl-3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid](/img/structure/B8119245.png)

![(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B8119263.png)











